REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:10](=[O:11])[CH2:9][CH2:8][C:7]1=[O:12].Cl.[CH3:14][O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CN(C)C=O>[CH3:14][O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[N:22]1[CH2:27][CH2:26][N:25]([CH2:2][CH2:3][CH2:4][CH2:5][N:6]2[C:10](=[O:11])[CH2:9][CH2:8][C:7]2=[O:12])[CH2:24][CH2:23]1 |f:1.2,3.4.5,6.7|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
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ClCCCCN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
12.99 g
|
Type
|
reactant
|
Smiles
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Cl.COC1=C(C=CC=C1)N1CCNCC1
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Name
|
|
Quantity
|
16.02 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.577 g
|
Type
|
reactant
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
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Details
|
was stirred at 100° C. for 18 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
N,N-dimethylformamide was evaporated at reduced pressure
|
Type
|
EXTRACTION
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Details
|
extracted with chloroform (2×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The extracts were dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
|
COC1=C(C=CC=C1)N1CCN(CC1)CCCCN1C(CCC1=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |